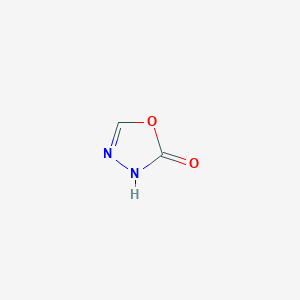

1,3,4-Oxadiazol-2-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSXVIMLKCKWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593695 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-09-0 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3,4-oxadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tautomerism of 1,3,4-Oxadiazol-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 1,3,4-oxadiazol-2-ol, a crucial aspect for understanding its chemical reactivity, biological activity, and application in drug design. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its tautomeric behavior is paramount for the rational design of novel therapeutics.[1][2]

Introduction to the Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the hydroxy (enol-like) form and the more stable keto form, 1,3,4-oxadiazol-2(3H)-one. This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 3. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents on the oxadiazole ring.

References

A Comprehensive Technical Guide to the Synthesis of Novel 1,3,4-Oxadiazol-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the synthetic methodologies for novel 1,3,4-oxadiazol-2-ol and related derivatives, tailored for professionals in drug discovery and development. The content herein summarizes key synthetic strategies, presents detailed experimental protocols, and offers quantitative data in a structured format for ease of comparison.

Introduction

1,3,4-oxadiazoles are five-membered heterocyclic compounds characterized by one oxygen and two nitrogen atoms.[1][2] This structural motif is prevalent in a multitude of pharmacologically active agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6][7][8][9] The 2-ol (or its tautomeric 2-thione) functionality serves as a versatile handle for further chemical modifications, making these derivatives particularly attractive for the development of new therapeutic agents.[2][10] This guide will focus on the core synthetic pathways leading to these valuable compounds.

Core Synthetic Strategies

The synthesis of the 1,3,4-oxadiazole ring is primarily achieved through the cyclization of hydrazine-derived intermediates. The most common and effective strategies are outlined below.

1. Cyclodehydration of 1,2-Diacylhydrazines:

This is one of the most fundamental methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[11] The reaction involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, which is typically formed by the reaction of a hydrazide with a carboxylic acid or its derivative. A variety of dehydrating agents can be employed to facilitate this ring-closure.

-

Phosphorus Oxychloride (POCl₃): A widely used and effective reagent for this transformation.[11][12]

-

Burgess Reagent: A milder alternative for cyclodehydration.[2][11][13]

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): An efficient coupling reagent that promotes cyclodesulfurization of thiosemicarbazides.[14]

-

Microwave Irradiation: Can be used to accelerate the reaction and improve yields.[4][5]

2. Oxidative Cyclization of N-Acylhydrazones:

N-acylhydrazones, readily prepared by the condensation of aldehydes with acid hydrazides, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles.[11] This method is advantageous as it allows for the introduction of a wide range of substituents at the 5-position of the oxadiazole ring.

-

Mercuric Oxide (HgO) and Iodine: A classic combination for the oxidative cyclization of N-acylhydrazones.[3][4]

-

Chloramine-T: A versatile oxidizing agent for this transformation, often used under microwave irradiation.[7][15]

-

Dess-Martin Periodinane (DMP): A mild and efficient oxidizing agent for the cyclization of N-acylhydrazones under metal-free conditions.[16]

-

Iodine in the presence of a base (e.g., K₂CO₃): A transition metal-free approach for the oxidative cyclization of crude acyl hydrazones.[2][7][17]

3. Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols:

A key pathway to access the this compound scaffold is through its thione tautomer. This is commonly achieved by reacting an acid hydrazide with carbon disulfide in a basic medium.[2][10][18] The resulting 2-thiol can exist in tautomeric equilibrium with the 2-thione form and can be a precursor to 2-alkoxy or 2-amino derivatives.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations described in the literature.

Protocol 1: Synthesis of 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline [12]

-

To a round-bottomed flask containing naphthofuran-2-hydrazide (1 equivalent), add 4-aminobenzoic acid (PABA) (1.2 equivalents).

-

Cool the flask to 0 °C and add phosphorus oxychloride (POCl₃) (3 cm³).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture at 80 °C for 4 hours.

-

After completion, quench the reaction by pouring it onto crushed ice.

-

Basify the solution with sodium bicarbonate (NaHCO₃).

-

Filter the resulting solid and wash with saturated sodium bicarbonate solution and cold water to afford the desired product.

Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N-Acylhydrazones using Chloramine-T [15]

-

A mixture of the appropriate hydrazone (0.01 mol) and chloramine-T (0.01 mol) in ethanol (20 mL) is refluxed for 3-5 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the separated solid is filtered.

-

The solid is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 3: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols [10][18]

-

To a solution of potassium hydroxide (0.02 mol) in water (10 ml), add the appropriate β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]propionic acid hydrazide (0.02 mol) in ethanol (15 ml) with stirring and cooling in an ice bath.

-

Add carbon disulfide (0.02 mol) dropwise to the clear solution.

-

Reflux the reaction mixture on a water bath for 8-10 hours, or until the evolution of hydrogen sulfide gas ceases.

-

The resulting solution is then processed to isolate the product.

Data Presentation

The following tables summarize representative quantitative data for synthesized 1,3,4-oxadiazole derivatives.

Table 1: Physical and Spectroscopic Data for Selected 5-Substituted-1,3,4-oxadiazole-2-thiols [10]

| Compound | Substituent (R) | Molecular Formula | M.p. (°C) | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 3a | 4-Nitrophenyl | C₈H₅N₃O₃S | 221-223 | 85 | 8.10-8.12 and 8.37-8.38 (dd, 4H, Ar H), 15.0 (s, 1SH) | 128.02, 127.91, 125.04, 149.59, 125.05 and 127.91 (Ar C) 159.42 and 178.21 (oxadiazole moiety) | 223 (M⁺) |

| 3h | 2-Phenethyl | C₁₀H₁₀N₂OS | 135-137 | 78 | 7.28(dd, 1H, Ar H), 7.21 (m, 1H, Ar H), 7.25 (m, 1H, Ar H), 7.21 (m, 1H, Ar H), 3.20 (t, 4H, 2 methylene H), 12.68 (s, 1SH) | 129.01, 127.21, 125.41, 125.11, 125.41 and 127.21 (Ar C) 30.11, 35.21 (methylene C) 160.09 and 179.06 (oxadiazole moiety) | 206 (M⁺) |

Table 2: Anticancer Activity of Selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [8]

| Compound | Substituent | Cancer Cell Line | Growth Percent (GP) |

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) | MDA-MB-435 (Melanoma) | 15.43 |

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) | K-562 (Leukemia) | 18.22 |

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) | T-47D (Breast Cancer) | 34.27 |

| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl) | MDA-MB-435 (Melanoma) | 6.82 |

Visualizations

The following diagrams illustrate the key synthetic pathways for 1,3,4-oxadiazole derivatives.

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Caption: Synthesis of 1,3,4-oxadiazoles through oxidative cyclization of N-acylhydrazones.

Caption: Pathway to 5-substituted-1,3,4-oxadiazole-2-thiols using carbon disulfide.

Conclusion

The synthesis of novel this compound derivatives and their analogues remains a highly active area of research, driven by their significant therapeutic potential. The methodologies outlined in this guide, from classical cyclodehydration reactions to modern oxidative cyclizations, provide a robust toolkit for chemists in the pharmaceutical industry. The versatility of these synthetic routes allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship studies and the discovery of new drug candidates. The continued exploration of new reagents, catalysts, and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 6. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 17. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 18. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3,4-Oxadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of the structural and electronic properties of its derivatives is paramount for the rational design of new and more effective drug candidates. This technical guide provides an in-depth spectroscopic characterization of a fundamental building block: 1,3,4-oxadiazol-2-ol. A key feature of this compound is its existence in a tautomeric equilibrium with 1,3,4-oxadiazolidin-2-one. Spectroscopic evidence from related systems suggests the equilibrium often favors the amide-like 'one' form.[3][4] This document outlines the characteristic spectral data and the experimental protocols required for its unambiguous identification.

Tautomerism: The Oxadiazol-2-ol / Oxadiazolidin-2-one Equilibrium

This compound exists in a dynamic equilibrium between its hydroxyl (-ol) and keto (-one) forms. The predominant tautomer can be influenced by the solvent and physical state. Spectroscopic analyses, particularly IR and NMR, are essential to identify the dominant form under specific conditions. Evidence from analogous 2-mercapto-1,3,4-oxadiazole systems, which exist predominantly in the thione form, suggests that 1,3,4-oxadiazolidin-2-one is likely the more stable tautomer.[3][4][5]

Caption: Tautomeric equilibrium between the -ol and -one forms.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound, primarily reflecting its more stable 1,3,4-oxadiazolidin-2-one tautomer. These values are derived from data reported for closely related 5-substituted 1,3,4-oxadiazole derivatives.[6][7][8]

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (broad) |

| C-H | Stretching | ~3100 |

| C=O (Amide) | Stretching | 1700 - 1750 (strong) |

| C=N | Stretching | 1610 - 1650 |

| C-O-C | Asymmetric Stretching | 1020 - 1100 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Solvent |

| ¹H | N-H (Amide) | 10.0 - 13.0 (broad singlet) | DMSO-d₆ |

| ¹H | C₅-H | 8.0 - 8.5 (singlet) | DMSO-d₆ |

| ¹³C | C=O (C₂) | 155 - 165 | DMSO-d₆ |

| ¹³C | C₅ | 145 - 155 | DMSO-d₆ |

Note: The ¹³C chemical shifts for the oxadiazole ring carbons in substituted derivatives are typically observed in the range of 158-180 ppm.[6][7]

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z Value (Expected) | Description |

| [M]⁺ | 86.02 | Molecular Ion |

| [M-N₂]⁺ | 58.01 | Loss of Nitrogen |

| [M-CO]⁺ | 58.04 | Loss of Carbon Monoxide |

| [M-HNCO]⁺ | 43.02 | Loss of Isocyanic Acid |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis Workflow

A common and effective route to synthesize 1,3,4-oxadiazole cores involves the cyclization of acid hydrazides. For the parent this compound, a feasible pathway starts with semicarbazide and involves cyclization using a suitable reagent like phosgene or a phosgene equivalent, followed by hydrolysis. A more direct route involves the reaction of hydrazine with an activated carbonic acid derivative.

Caption: General synthesis workflow for the 1,3,4-oxadiazole core.

Protocol for Synthesis:

-

Preparation of Acid Hydrazide: An appropriate acid hydrazide is prepared or sourced commercially (e.g., formylhydrazide).

-

Cyclization: The acid hydrazide (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol).[9]

-

Carbon disulfide (1.2 equivalents) and potassium hydroxide (1.2 equivalents) are added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).[9]

-

Upon cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or methanol.[8]

Spectroscopic Analysis Protocols

Standard analytical techniques are employed for characterization.

-

Instrumentation:

-

Sample Preparation:

-

IR: Samples are typically prepared as KBr pellets or using the Nujol mull method.[10][11]

-

NMR: Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.[10]

-

MS: Samples are dissolved in a suitable volatile solvent and analyzed using Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Spectrometry Fragmentation Pathway

The fragmentation pattern in mass spectrometry provides a structural fingerprint. For the 1,3,4-oxadiazole ring, characteristic cleavage pathways involve the loss of stable small molecules like N₂, CO, and isocyanic acid (HNCO).

Caption: Plausible MS fragmentation pathways for the molecular ion.

References

- 1. researchgate.net [researchgate.net]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bingol.edu.tr [bingol.edu.tr]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalspub.com [journalspub.com]

An In-depth Technical Guide to the Chemical Structure and Stability of 1,3,4-Oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and relevant experimental considerations for 1,3,4-oxadiazol-2-ol. The content is tailored for professionals in research, science, and drug development who are interested in the nuanced characteristics of this heterocyclic compound.

Chemical Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. However, its structure is most accurately described as existing in a tautomeric equilibrium with its keto form, 1,3,4-oxadiazol-2(3H)-one. This keto-enol tautomerism is a critical feature that dictates the molecule's stability and reactivity.

The enol form, this compound, is generally considered the less stable tautomer. The equilibrium heavily favors the keto form, 1,3,4-oxadiazol-2(3H)-one, due to the greater stability of the C=O double bond compared to the C=N double bond within the ring in the enol form. Computational studies on the relative stabilities of oxadiazole isomers have confirmed the high stability of the 1,3,4-oxadiazole ring system in general.[1][2]

The analogous thiol-thione tautomerism is also observed in 5-substituted-1,3,4-oxadiazole-2-thiols, where the thione form is predominant.[3]

Caption: Tautomeric equilibrium of this compound.

Stability Profile

The stability of this compound is intrinsically linked to its tautomeric equilibrium. The predominance of the keto form signifies its greater thermodynamic stability. Several factors can influence this equilibrium:

-

Solvent Effects: The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Polar solvents tend to stabilize the more polar keto tautomer, thus shifting the equilibrium further towards the 1,3,4-oxadiazol-2(3H)-one form.[4][5] In non-polar solvents, the relative population of the enol form may increase, although the keto form generally remains dominant.

-

Temperature: While specific studies on the thermal stability of the this compound tautomer are scarce, 1,3,4-oxadiazole derivatives are generally considered to be thermally stable compounds.[7][8] Any investigation into the thermal stability would need to consider the potential for temperature to shift the tautomeric equilibrium.

Quantitative Stability Data:

A comprehensive search of the scientific literature did not yield specific quantitative data for the tautomeric equilibrium constant (KT) of this compound, nor specific decomposition temperatures for the enol tautomer under various conditions. The overwhelming stability of the keto form makes the isolation and characterization of the enol form challenging.

Experimental Protocols

Due to the inherent instability of the this compound tautomer, experimental protocols are focused on the synthesis of its stable keto form, 1,3,4-oxadiazol-2(3H)-one, and its derivatives.

Synthesis of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones:

A common synthetic route to the 1,3,4-oxadiazole-2(3H)-one scaffold involves the cyclization of semicarbazide derivatives.

Protocol: One-pot Synthesis of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones [9]

-

N-acylation: To a solution of ethyl carbazate in a suitable solvent, add an N-acylbenzotriazole.

-

Dehydrative Cyclization: Introduce a dehydrating agent, such as a triphenylphosphine-iodine complex (Ph3P-I2), to the reaction mixture to facilitate the cyclization to a 5-substituted-2-ethoxy-1,3,4-oxadiazole intermediate.

-

Alkylation/Arylation: Treat the intermediate with a stoichiometric amount of an appropriate alkyl or aryl halide.

-

Work-up and Purification: Following the completion of the reaction (monitored by TLC), the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Characterization:

The characterization of the resulting 1,3,4-oxadiazol-2(3H)-one derivatives is typically performed using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1750 cm-1 is indicative of the C=O stretching vibration of the keto form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the overall structure and the presence of the carbonyl carbon in the 13C spectrum.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

Biological Activity and Signaling Pathways of 1,3,4-Oxadiazole Derivatives

While specific signaling pathways for the parent this compound are not documented, the 1,3,4-oxadiazole scaffold is a prominent feature in a wide range of biologically active molecules. These derivatives have been shown to exert their effects through various mechanisms of action.

Common Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives:

Derivatives of the 1,3,4-oxadiazole core have been reported to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. These include:

-

Enzyme Inhibition: Many 1,3,4-oxadiazole-containing compounds act as inhibitors of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and histone deacetylases (HDACs).[10][11]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives have been shown to inhibit the activity of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[12][13]

-

STAT3 and NF-κB Signaling: The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which are crucial in cell survival and proliferation, have been identified as targets for certain 1,3,4-oxadiazole hybrids.[13][14]

Caption: Generalized signaling pathways targeted by 1,3,4-oxadiazole derivatives.

Disclaimer: The signaling pathways depicted above represent the mechanisms of action for a broad range of substituted 1,3,4-oxadiazole derivatives as reported in the scientific literature. They do not specifically represent the activity of the parent this compound, for which dedicated biological studies are not available.

Conclusion

The chemical identity of this compound is fundamentally defined by its tautomeric relationship with the more stable keto form, 1,3,4-oxadiazol-2(3H)-one. This equilibrium is a key determinant of its stability and reactivity. While the 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry, with derivatives targeting a multitude of biological pathways, the parent enol tautomer remains a transient and less-studied species. Future research involving advanced spectroscopic techniques or computational modeling may provide more quantitative insights into the properties of this elusive tautomer. For drug development professionals, the focus remains on the synthesis and modification of the stable 1,3,4-oxadiazole core to design novel therapeutic agents.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 1,3,4-Oxadiazol-2-ol Analogs: A Technical Guide for Drug Development Professionals

Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide focuses on a specific, yet highly promising subclass: 1,3,4-oxadiazol-2-ol analogs and their tautomeric form, 1,3,4-oxadiazol-2(3H)-ones. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][6][7][8] This document provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of 5-substituted-1,3,4-oxadiazol-2-ol analogs primarily proceeds through the formation of their more stable tautomer, the 1,3,4-oxadiazol-2(3H)-one. Key synthetic strategies include the cyclization of acylsemicarbazides and the reaction of hydrazides with a carbon dioxide source.

One common approach involves the oxidative cyclization of semicarbazones. Semicarbazones, readily prepared from the condensation of aldehydes or ketones with semicarbazide, can be cyclized using oxidizing agents like ceric ammonium nitrate.[9] Another effective method is the reaction of acid hydrazides with carbon disulfide in a basic medium, which, while primarily yielding the 2-thiol analog, provides a foundational strategy that can be adapted for the synthesis of the 2-ol analog by using phosgene or a phosgene equivalent.[10] More contemporary methods also describe the cyclization of acylsemicarbazides using reagents like tosyl chloride and pyridine.[11]

A notable and efficient method involves the reaction of hydrazides with carbon dioxide under basic conditions, offering a direct route to the 5-substituted-3H-[1][9][12]-oxadiazol-2-one core.[13]

dot

Caption: General synthetic workflow for 1,3,4-oxadiazol-2-one analogs.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-one via Oxidative Cyclization of Semicarbazones[9]

-

Synthesis of Semicarbazone:

-

Dissolve semicarbazide hydrochloride (9 mmol) and sodium acetate (18 mmol) in water (10 mL) in a round-bottom flask.

-

Add the corresponding aryl aldehyde (9 mmol). If the solution becomes cloudy, add a minimal amount of ethanol to obtain a clear solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pure semicarbazone.

-

-

Oxidative Cyclization:

-

In a mortar, grind the synthesized semicarbazone (0.75 mmol) with ceric ammonium nitrate (1 mmol) using a pestle for 20 minutes at room temperature.

-

Transfer the mixture to a flask and add water (5 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the 5-aryl-1,3,4-oxadiazol-2(3H)-one.

-

Protocol 2: In Vitro Anticancer Activity - MTT Assay[14]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized this compound analogs in DMSO.

-

Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100].

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol 3: In Vitro Antimicrobial Activity - Agar Well Diffusion Method[15]

-

Preparation of Inoculum:

-

Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) by suspending a few colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Agar Plate Preparation:

-

Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

-

Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

-

Well Diffusion Assay:

-

Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a defined concentration into the wells.

-

Include a negative control (solvent alone) and a positive control (a standard antibiotic).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

-

Quantitative Data Summary

The following tables summarize the reported biological activities of various 1,3,4-oxadiazole analogs.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [1] |

| 4i | A549 (Lung) | 1.59 | [1] |

| 4l | A549 (Lung) | 1.80 | [1] |

| Cisplatin | A549 (Lung) | 4.98 | [1] |

| AMK OX-8 | A549 (Lung) | 25.04 | [14] |

| AMK OX-9 | A549 (Lung) | 20.73 | [14] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [14] |

| AMK OX-12 | HeLa (Cervical) | 32.91 | [14] |

| Compound 13 | HepG2 (Liver) | - | [5] |

| Compound 33 | MCF-7 (Breast) | 0.34 | [2] |

| Compound 37 | HepG2 (Liver) | 0.7 | [2] |

| CMO | HCCLM3 (Liver) | 27.5 | [15] |

| Compound 21 | Dalton's Lymphoma | 50 µg/mL | [16] |

| Compound 4 | MCF-7 (Breast) | 2.13 µg/mL | [16] |

| Compound 4 | HepG2 (Liver) | 1.63 µg/mL | [16] |

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| OZE-I, II, III | S. aureus strains | - | 4-32 | [8] |

| 4a, 4b, 4c | MRSA | 16-25 | 62 | [17] |

| 4j, 4l, 5a-d | Various bacteria | ≥ 18 | - | [18] |

| General | S. aureus | - | - | [19] |

Signaling Pathways and Mechanisms of Action

1,3,4-Oxadiazole derivatives exert their biological effects through modulation of various signaling pathways, particularly in the context of cancer.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Preliminary Biological Screening of 1,3,4-Oxadiazol-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of compounds derived from the 1,3,4-oxadiazol-2-ol core. While the parent compound itself is less studied, its substituted derivatives are a focal point of significant research, exhibiting promising antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document outlines detailed experimental protocols for key biological assays, presents quantitative data from various studies in structured tables for comparative analysis, and utilizes graphical representations to illustrate experimental workflows and relevant biological pathways.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of ester and amide groups, enhancing its ability to participate in various biological interactions.[1] Derivatives of 1,3,4-oxadiazole are recognized for their broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[2][3] The versatility of this scaffold allows for substitutions at the 2 and 5 positions, leading to a diverse library of compounds for biological screening. Many commercially available drugs, such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan, feature the 1,3,4-oxadiazole core, underscoring its therapeutic significance.[2][4]

Biological Screening Strategies: A Workflow

The preliminary biological screening of a library of this compound derivatives typically follows a structured workflow. This process begins with the synthesis of a compound library, followed by a series of in vitro assays to identify initial "hits" with desired biological activities. Promising candidates may then proceed to more complex cell-based assays and eventually in vivo studies.

Caption: A generalized workflow for the preliminary biological screening of novel compounds.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are widely investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) is used as a reference.[2][5]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

| Compound Reference | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| Derivative 1 | S. aureus | 4-32[7] | - | - |

| Derivative 2 | P. aeruginosa | 0.2[5] | Ciprofloxacin | 0.2[5] |

| Derivative 3 | B. subtilis | 0.2[5] | Ciprofloxacin | 0.2[5] |

| Derivative 4 | E. coli | 0.4[5] | Ciprofloxacin | 0.2[5] |

| Derivative 5 | S. typhi | 0.4[5] | Ciprofloxacin | 0.2[5] |

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the design of novel anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Hypothetical Signaling Pathway Inhibition

Many anticancer drugs function by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a hypothetical scenario where a 1,3,4-oxadiazole derivative inhibits the activity of a key kinase in a cancer-related pathway.

Caption: Inhibition of a signaling kinase by a 1,3,4-oxadiazole derivative.

Data Presentation: Anticancer Activity

| Compound Reference | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

| AMK OX-8 | A549 | 25.04[10] | - | - |

| AMK OX-9 | A549 | 20.73[10] | - | - |

| AMK OX-10 | HeLa | 5.34[10] | - | - |

| AMK OX-12 | HeLa | 32.91[10] | - | - |

| Compound 4g | C6 | 8.16[11] | - | - |

| Compound 4f | C6 | 13.04[11] | - | - |

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of research, with many compounds showing promising activity in both in vitro and in vivo models.[12][13]

Experimental Protocol: In Vitro Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes.

-

Heating: The mixture is then heated at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Control: Diclofenac sodium is often used as a standard anti-inflammatory drug.[4]

-

Calculation: The percentage inhibition of protein denaturation is calculated.

Data Presentation: Anti-inflammatory Activity

| Compound Reference | Assay | Inhibition (%) | Concentration | Standard Drug | Inhibition (%) |

| Derivative 21c | Carrageenan-induced paw edema | 59.5[2] | 20 mg/kg | Indomethacin | 64.3[2] |

| Derivative 21i | Carrageenan-induced paw edema | 61.9[2] | 20 mg/kg | Indomethacin | 64.3[2] |

| OSD | Carrageenan-induced paw edema | 60[12] | 100 mg/kg | - | - |

| OPD | Carrageenan-induced paw edema | 32.5[12] | 100 mg/kg | - | - |

| Ox-6f | Albumin denaturation | 74.16[14] | 200 µg/mL | Ibuprofen | 84.31[14] |

Antioxidant Activity

Many 1,3,4-oxadiazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Different concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Control: Ascorbic acid or gallic acid is typically used as a standard antioxidant.[17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the SC50 (concentration required to scavenge 50% of DPPH radicals) is determined.

Logical Relationship of Antioxidant Screening

The screening for antioxidant activity often involves multiple assays to assess different mechanisms of action.

Caption: A logical flow for screening compounds for antioxidant activity.

Data Presentation: Antioxidant Activity

| Compound Reference | Assay | SC50/IC50 (µM) | Standard Drug | SC50/IC50 (µM) |

| Compound 4h | ABTS | 9.88[17] | Ascorbic Acid | 23.92[17] |

| Compound 4h | DPPH | 12.34[17] | Gallic Acid | 21.24[17] |

| Compound 2 | DPPH | 23.07[16] | Diclofenac Sodium | 90.21[16] |

| Derivative 40c | DPPH | - | Ascorbic Acid | 0.022 mM[2] |

Conclusion

The 1,3,4-oxadiazole scaffold remains a highly privileged structure in the field of medicinal chemistry. Preliminary biological screening of its derivatives consistently reveals a broad spectrum of pharmacological activities. This guide provides a foundational framework for researchers to design and execute initial screening cascades for novel this compound derivatives. The provided protocols, data tables, and graphical representations serve as a practical resource for identifying and advancing promising lead compounds in the drug discovery pipeline. Further research focusing on structure-activity relationships and mechanism of action studies will be crucial in optimizing the therapeutic potential of this versatile class of compounds.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Pharmacological Profile: A Technical Guide to the Mechanism of Action of 1,3,4-Oxadiazole Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanism of action of 1,3,4-oxadiazole-2-ol derivatives. This whitepaper synthesizes current research on their anticancer and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of these compounds, focusing primarily on their roles as anticancer and antimicrobial agents. Through a systematic review of current literature, this document aims to equip researchers with the critical information necessary to advance the development of this promising class of molecules.

Core Anticancer Mechanisms of Action

1,3,4-Oxadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. These include the inhibition of key enzymes and growth factor receptors, induction of programmed cell death (apoptosis), and disruption of the cell cycle.

A primary mode of action is the inhibition of a wide range of enzymes crucial for cancer cell proliferation and survival. These include telomerase, topoisomerase, histone deacetylases (HDACs), methionine aminopeptidase, thymidylate synthase, and poly(ADP-ribose) polymerase (PARP-1).[1][2][3] Furthermore, these compounds have been shown to inhibit various protein kinases involved in oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[2][4]

By targeting these critical molecular players, 1,3,4-oxadiazole derivatives can effectively halt cancer progression. The induction of apoptosis is a key outcome of their activity, often initiated through mitochondrial membrane depolarization and the activation of executioner caspases like caspase-3.[1][5] Additionally, many derivatives have been observed to cause cell cycle arrest, primarily in the G0/G1 or G2/M phases, thereby preventing cancer cell division.[1][6]

Key Signaling Pathways Modulated by 1,3,4-Oxadiazole Derivatives

Several critical signaling pathways that are often dysregulated in cancer are potently inhibited by 1,3,4-oxadiazole derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and survival.[7] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-survival signals.[7][8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Substituted-1,3,4-Oxadiazol-2-ols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-substituted-1,3,4-oxadiazol-2-ols. These compounds exist in tautomeric equilibrium with their corresponding 1,3,4-oxadiazol-2(3H)-one and 1,3,4-oxadiazole-2-thiol/thione analogues, a crucial consideration in their synthesis and biological evaluation. This guide will delve into their synthesis, spectroscopic characterization, and key physicochemical parameters, presenting data in a structured format for ease of comparison and analysis.

Tautomerism and Structure

The 5-substituted-1,3,4-oxadiazol-2-ol core can exist in several tautomeric forms, primarily the oxadiazol-2-ol and the oxadiazol-2(3H)-one forms. In many cases, the thione tautomer is also relevant and often the direct product of common synthetic routes. The equilibrium between these forms is influenced by the substituent at the 5-position, the solvent, and pH. For the purpose of this guide, we will consider the properties of the overall tautomeric system, with a focus on the oxadiazol-2-ol/one core.

Synthesis

The most prevalent synthetic route to the 5-substituted-1,3,4-oxadiazole-2-thiol scaffold, a precursor to the 2-ol/one, involves a multi-step process commencing from substituted organic acids.[1]

A generalized synthetic workflow is depicted below:

References

Quantum Chemical Blueprint of 1,3,4-Oxadiazol-2-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations, experimental protocols, and potential biological significance of 1,3,4-Oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and methodologies to facilitate further investigation and application of this molecular scaffold.

Core Computational Insights: Molecular Geometry and Vibrational Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 1,3,4-oxadiazole derivatives. The tautomeric equilibrium between the -ol and -one forms of this compound is a key area of investigation, with computational studies providing critical insights into their relative stabilities and electronic characteristics.

Tautomerism and Computational Methodology

This compound exists in a tautomeric equilibrium with 1,3,4-oxadiazol-2(3H)-one. Computational studies, particularly at the DFT-B3LYP/6-311++G(d,p) level of theory, have been employed to investigate the geometries and energetic properties of these tautomers.[1] The solvent effects are often incorporated using models like the Polarized Continuum Model (PCM) to simulate more realistic physiological conditions.[1]

Computational Workflow for Tautomer Analysis

Quantitative Data Summary

The following tables summarize the key calculated geometric parameters and vibrational frequencies for the tautomers of a representative 1,3,4-oxadiazole derivative, 5-amino-1,3,4-oxadiazole-2(3H)-one, which serves as a model for the parent compound. These values are crucial for understanding the molecule's conformation and spectroscopic properties.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) Calculations performed at the DFT-B3LYP/6-311++G(d,p) level of theory.

| Parameter | Tautomer A (amino-one) | Tautomer B | Tautomer C | Tautomer D |

| Bond Lengths (Å) | ||||

| O1-C2 | 1.375 | 1.358 | 1.221 | 1.363 |

| C2-N3 | 1.315 | 1.391 | 1.431 | 1.309 |

| N3-N4 | 1.389 | 1.371 | 1.401 | 1.392 |

| N4-C5 | 1.291 | 1.299 | 1.385 | 1.389 |

| C5-O1 | 1.365 | 1.351 | 1.371 | 1.368 |

| C2=O6 | 1.213 | - | - | - |

| C5-N7 | 1.341 | 1.332 | 1.371 | 1.367 |

| **Bond Angles (°) ** | ||||

| C5-O1-C2 | 105.7 | 106.1 | 105.2 | 105.4 |

| O1-C2-N3 | 110.1 | 109.5 | 111.4 | 110.2 |

| C2-N3-N4 | 103.9 | 104.9 | 102.0 | 104.1 |

| N3-N4-C5 | 111.2 | 110.6 | 111.4 | 110.9 |

| N4-C5-O1 | 109.1 | 108.9 | 110.0 | 109.4 |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) Calculations performed at the DFT-B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Tautomer A (amino-one) | Tautomer B | Tautomer C | Tautomer D |

| N-H stretch (amino) | 3600, 3480 | 3595, 3475 | 3580, 3460 | 3585, 3465 |

| N-H stretch (ring) | 3350 | - | 3320 | - |

| C=O stretch | 1750 | - | - | - |

| C=N stretch | 1650, 1580 | 1640, 1590 | 1630, 1570 | 1635, 1575 |

| Ring deformation | 1400-1000 | 1400-1000 | 1400-1000 | 1400-1000 |

| N-H bend (amino) | 1620 | 1615 | 1610 | 1612 |

| O-H bend | - | 1250 | - | 1240 |

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols (Precursors to 1,3,4-Oxadiazol-2-ols)

A common route to synthesize the 1,3,4-oxadiazole core involves the cyclization of acyl hydrazides. The thiol tautomer, which is in equilibrium with the desired -ol form, can be synthesized as follows:

-

Reaction Setup: A mixture of an appropriate acyl hydrazide and carbon disulfide is prepared in a basic alcoholic solution (e.g., potassium hydroxide in ethanol).[2][3]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.[4]

-

Workup: After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol product.[2]

-

Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization.[4]

The resulting 5-substituted-1,3,4-oxadiazole-2-thiol exists in tautomeric equilibrium with the corresponding thione form. The analogous this compound can be considered to exist in a similar equilibrium with its keto form, 1,3,4-oxadiazol-2(3H)-one.

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H, C=O, C=N, and C-O-C stretches.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Biological Significance and Signaling Pathways

Derivatives of 1,3,4-oxadiazole have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A notable mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Aberrant activation of NF-κB is implicated in the progression of various cancers.

Inhibition of the NF-κB Signaling Pathway

Certain 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by targeting the NF-κB signaling pathway. The canonical NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.

Inhibition of NF-κB Signaling by a 1,3,4-Oxadiazole Derivative

This guide serves as a foundational resource for the scientific community, providing a detailed look into the computational chemistry, synthesis, and potential therapeutic applications of this compound. The presented data and methodologies are intended to catalyze further research and development in this promising area of medicinal chemistry.

References

- 1. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. asianpubs.org [asianpubs.org]

Methodological & Application

One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and metabolic stability. One-pot synthetic strategies to access 2,5-disubstituted derivatives are highly sought after as they offer streamlined access to diverse compound libraries, minimizing purification steps and resource expenditure. This document provides detailed application notes and experimental protocols for several efficient one-pot methodologies.

Application Notes

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be broadly achieved through several one-pot strategies, each with its own advantages concerning substrate scope, reaction conditions, and catalyst requirements. The choice of method can be tailored based on the available starting materials and desired functional group tolerance.

Key Methodologies Summarized:

-

Copper-Catalyzed Synthesis-Functionalization from Carboxylic Acids: A versatile two-stage, one-pot protocol allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles starting from readily available carboxylic acids.[1][2] This method first forms a monosubstituted 1,3,4-oxadiazole intermediate, which then undergoes a copper-catalyzed C-H arylation in the same reaction vessel.[1][2] This approach is noted for its broad substrate scope, including (hetero)aryl, alkyl, and alkenyl carboxylic acids, and its tolerance for various functional groups.[1][2]

-

Copper-Catalyzed Dual Oxidation from Arylacetic Acids and Hydrazides: This protocol provides an efficient route to both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles via a copper-catalyzed dual oxidation process under an oxygen atmosphere.[3] The key steps involve the oxidative decarboxylation of arylacetic acids and the subsequent oxidative functionalization of an imine C–H bond.[3] A significant advantage of this method is the avoidance of expensive ligands.[3][4]

-

Iodine-Mediated Oxidative Cyclization of Aldehydes and Hydrazides: A practical and transition-metal-free approach involves the oxidative cyclization of acylhydrazones, which are formed in situ from the condensation of aldehydes and hydrazides.[5] This reaction is mediated by stoichiometric molecular iodine in the presence of a base like potassium carbonate.[5][6] The method is scalable and can generate a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles.[5]

-

Microwave-Assisted Condensation of Hydrazides and Acid Chlorides: For rapid synthesis, a convenient one-pot procedure utilizes microwave heating to condense mono-arylhydrazides with acid chlorides.[4][6] This method is notable for its speed and for not requiring an additional acid catalyst or dehydrating agent, yielding good to excellent results.[4][6]

-

Visible Light-Mediated Photoredox Synthesis: A novel, environmentally friendly approach employs a visible light-mediated, three-component photoredox process.[7] This method couples isothiocyanates with hydrazines, followed by an intramolecular cyclization with an alkyl halide, using a catalytic amount of a photocatalyst like Rose Bengal.[7]

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from the cited literature for different one-pot synthetic protocols.

Table 1: Copper-Catalyzed Synthesis-Functionalization from Carboxylic Acids [2]

| Entry | Carboxylic Acid | Aryl Iodide | Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 78 |

| 2 | 4-Methylbenzoic acid | Iodobenzene | 87 |

| 3 | 3-Methylbenzoic acid | Iodobenzene | 82 |

| 4 | 2-Methylbenzoic acid | Iodobenzene | 69 |

| 5 | 4-Methoxybenzoic acid | Iodobenzene | 75 |

| 6 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 66 |

| 7 | Probenecid | Iodobenzene | 44 |

Table 2: Iodine-Mediated Oxidative Cyclization [5]

| Entry | Aldehyde | Hydrazide | Yield (%) |

| 1 | Benzaldehyde | Benzhydrazide | 95 |

| 2 | 4-Chlorobenzaldehyde | Benzhydrazide | 96 |

| 3 | 4-Nitrobenzaldehyde | Benzhydrazide | 92 |

| 4 | 4-Methoxybenzaldehyde | Benzhydrazide | 94 |

| 5 | 2-Naphthaldehyde | Benzhydrazide | 91 |

| 6 | Cinnamaldehyde | Benzhydrazide | 85 |

| 7 | Benzaldehyde | 4-Chlorobenzhydrazide | 94 |

Experimental Protocols

Protocol 1: One-Pot 1,3,4-Oxadiazole Synthesis-Arylation from Carboxylic Acids[2]

This protocol describes a two-stage, one-pot synthesis followed by a copper-catalyzed arylation.

Materials:

-

Carboxylic acid (1.0 equiv)

-

N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

-

Anhydrous 1,4-dioxane

-

Aryl iodide (2.5 equiv)

-

1,10-phenanthroline (40 mol %)

-

Cesium carbonate (1.5 equiv)

-

Copper(I) iodide (20 mol %)

-

Schlenk tube

-

Nitrogen atmosphere

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[1][2]

-

Evacuate and backfill the Schlenk tube with nitrogen (this should be repeated four times).

-

Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.[1][2]

-

After 3 hours, cool the reaction to room temperature.

-

Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL).[1]

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.[1]

-

After cooling, the reaction mixture can be worked up and purified by standard column chromatography.

Protocol 2: Copper-Catalyzed Dual Oxidation from Arylacetic Acids and Hydrazides[3]

This protocol outlines the synthesis via a copper-catalyzed dual oxidation.

Materials:

-

Arylacetic acid

-

Hydrazide

-

Copper catalyst

-

Dimethylformamide (DMF)

-

Oxygen atmosphere

Procedure:

-

In a reaction vessel, combine the arylacetic acid and hydrazide in DMF.

-

Introduce the copper catalyst.

-

Heat the reaction mixture to 120 °C for 4 hours under an oxygen atmosphere.[3]

-

Upon completion, cool the reaction and proceed with workup and purification.

Protocol 3: Iodine-Mediated Oxidative Cyclization of Aldehydes and Hydrazides[5]

This protocol details a transition-metal-free synthesis.

Materials:

-

Aldehyde

-

Hydrazide

-

Molecular Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., DMSO)

Procedure:

-

The crude acylhydrazone can be prepared by the condensation of the aldehyde and hydrazide.

-

In a reaction vessel, dissolve the acylhydrazone in a suitable solvent.

-

Add stoichiometric molecular iodine and potassium carbonate.

-

Stir the reaction at an appropriate temperature until completion (monitoring by TLC).

-

The product can be isolated and purified using standard techniques.

Visualized Workflows and Mechanisms

Caption: Workflow for the one-pot synthesis-arylation protocol.

Caption: Iodine-mediated one-pot synthesis of oxadiazoles.

Caption: Key steps in the copper-catalyzed dual oxidation method.

References

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jchemrev.com [jchemrev.com]

- 7. diva-portal.org [diva-portal.org]

Application Notes & Protocols: Cyclodehydration Methods for 1,3,4-Oxadiazole Synthesis

Introduction

The 1,3,4-oxadiazole ring is a crucial five-membered heterocycle in medicinal chemistry and materials science, valued for its favorable physicochemical properties and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] It often serves as a bioisostere for ester and amide groups, enhancing metabolic stability.[3] One of the most fundamental and widely employed methods for synthesizing the 2,5-disubstituted 1,3,4-oxadiazole core is the intramolecular cyclodehydration of 1,2-diacylhydrazines.[4][5] This process involves the removal of a water molecule from the diacylhydrazine precursor to facilitate ring closure, a transformation that can be achieved using a wide array of dehydrating agents under various reaction conditions.[6]

This document provides an overview of common cyclodehydration reagents, a comparison of their performance, and detailed protocols for key synthetic methods tailored for researchers in drug development and organic synthesis.

Application Notes

The choice of cyclodehydration agent is critical and depends on factors such as substrate functional group tolerance, desired reaction conditions (e.g., temperature, time), and scalability. Reagents range from harsh classical acids and chlorinating agents to milder, modern reagents developed for sensitive substrates.

A general workflow for this synthesis begins with the preparation of the 1,2-diacylhydrazine intermediate, typically through the acylation of a hydrazide, followed by the crucial cyclodehydration step to form the 1,3,4-oxadiazole ring.

Caption: General workflow for 1,3,4-oxadiazole synthesis.

The core transformation involves the intramolecular cyclization of the 1,2-diacylhydrazine, which eliminates a molecule of water to form the stable aromatic oxadiazole ring.

Caption: The cyclodehydration reaction scheme.

Summary of Common Cyclodehydration Reagents

The following table summarizes various reagents used for the cyclodehydration of 1,2-diacylhydrazines, providing a comparative overview of their reaction conditions and reported yields.

| Reagent(s) | Typical Conditions | Yield Range (%) | Notes |

| Phosphorus Oxychloride (POCl₃) | Reflux, several hours | 54 - 66[2] | Widely used, inexpensive, but can be harsh and corrosive.[2][4] |

| Thionyl Chloride (SOCl₂) | Varies, often heated | Good | A common and effective, yet harsh, reagent.[2][7] |

| Polyphosphoric Acid (PPA) | Heated, ~100 °C | Good | Effective but can require high temperatures and difficult workup.[2] |

| Triflic Anhydride ((CF₃SO₂)₂O) / Triphenylphosphine Oxide | Anhydrous, CH₂Cl₂, Pyridine | 26 - 96[8] | A powerful and efficient system, offering a safer alternative to POCl₃.[2][8] |

| Tosyl Chloride (TsCl) / Base | Pyridine or DBU as base | High (up to 99)[4] | Effective for activating the carbonyl group for cyclization.[4] |

| Burgess Reagent | Mild conditions | Good | A mild reagent suitable for sensitive substrates.[2][4] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Varies | 70 - 92[4] | Commonly used as a coupling agent, also effective for dehydration.[4] |

| ZrCl₄ | Varies | High | An inexpensive catalyst providing high yields and short reaction times.[4] |

| Silica-supported Dichlorophosphate | Microwave irradiation, solvent-free | High | Offers an accelerated rate, high yield, and simple workup with environmental benefits.[4][9] |

| XtalFluor-E ([Et₂NSF₂]BF₄) | CH₂Cl₂, often with Acetic Acid | Good | A practical and efficient modern fluorinating agent used for cyclodehydration.[4][10] |

| Sulfuryl Fluoride (SO₂F₂) | Mild conditions, metal-free | High | A simple and effective reagent with good functional group tolerance. |

| CBr₄ / PPh₃ | CH₂Cl₂ | Good | A mild system that proceeds via a proposed phosphonium intermediate.[5][11] |

| HATU / Burgess Reagent | One-pot from acid and hydrazide | 70 - 93 | A convenient one-pot protocol that avoids isolation of the diacylhydrazine.[4][8] |

Experimental Protocols

Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)

This protocol describes a classical and widely used method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.

Materials:

-

1,2-Diacylhydrazine derivative (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add the 1,2-diacylhydrazine (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 mL per gram of starting material) to the flask in a fume hood.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

The solid product that precipitates out is collected by vacuum filtration, washed with cold water, and dried.

-

If no solid precipitates, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[2]

Protocol 2: Cyclodehydration using Triflic Anhydride and Triphenylphosphine Oxide

This method provides a highly efficient and often milder alternative to POCl₃.[8]

Materials:

-

1,2-Diacylhydrazine (1.0 eq)

-

Triphenylphosphine oxide (Ph₃PO) (2.2 eq)

-

Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O) (1.1 eq)

-

Pyridine (4.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere setup

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-